molecular formula C14H18N2O4 B8092361 Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate

Cat. No.: B8092361
M. Wt: 278.30 g/mol
InChI Key: MDYGFJHMKWJTTE-UHFFFAOYSA-N
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Description

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate (CAS 1279026-84-4) is a pyrrolidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the amino moiety and a methyl ester at the 2-position. Its molecular formula is C₁₄H₁₆N₂O₄, with a stereochemical configuration critical for its reactivity and applications in peptide synthesis and medicinal chemistry . The compound serves as a versatile intermediate in synthesizing fluorescent probes (e.g., for P-glycoprotein studies) and complex bioactive molecules .

Properties

IUPAC Name

methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10/h2-6,11-12,15H,7-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGFJHMKWJTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with (S)-proline or its derivatives. The amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions. For example, reacting (S)-proline with benzyl chloroformate in the presence of triethylamine (TEA) in tetrahydrofuran (THF) yields 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylic acid.

Key Reaction Conditions :

  • Solvent: THF or dichloromethane (DCM)

  • Base: Triethylamine (TEA) or sodium bicarbonate

  • Temperature: 0°C to room temperature (RT)

  • Yield: 85–92%

Esterification of the Carboxylic Acid

The unprotected carboxylic acid is esterified using methanol in the presence of a catalyst. Common methods include:

  • Acid-Catalyzed Esterification : Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) in methanol at reflux (65–70°C).

  • Coupling Reagents : Thionyl chloride (SOCl₂) in methanol, which converts the acid to the methyl ester via the acyl chloride intermediate.

Typical Yield : 75–90%.

Industrial-Scale Synthesis

Continuous Flow Processes

Large-scale production employs automated reactors to enhance reproducibility. Key steps include:

  • Protection in Flow Reactors : Benzyl chloroformate and (S)-proline are mixed in a continuous flow system with inline pH monitoring to ensure complete protection.

  • Green Solvents : Ethyl acetate or cyclopentyl methyl ether (CPME) replaces THF to reduce environmental impact.

Catalytic Hydrogenation for Chiral Control

Industrial methods often use asymmetric hydrogenation to maintain stereochemistry. For example:

  • Chiral Catalysts : Rhodium complexes with (R,R)-Et-DuPhos or (S)-BINAP ligands achieve enantiomeric excess (ee) >98%.

  • Conditions : H₂ pressure (50–100 psi), RT, and ethanol as solvent.

Yield : 88–95% with ee ≥98%.

Alternative Synthetic Strategies

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction times and improves yields:

  • Esterification : Methyl ester formation completes in 10 minutes (vs. 12 hours conventionally) using microwave heating at 100°C.

  • Deprotection : Trifluoroacetic acid (TFA)-mediated removal of tert-butoxycarbonyl (Boc) groups occurs in 5 minutes under microwave conditions.

Advantages : 20–30% reduction in reaction time and 5–10% higher yields.

Solid-Phase Synthesis for Peptide Derivatives

The compound serves as a building block in peptide synthesis. Key steps:

  • Resin Functionalization : Wang resin is loaded with Fmoc-protected pyrrolidine carboxylate.

  • Automated Coupling : HATU/DIPEA-mediated coupling with amino acids achieves >99% efficiency per cycle.

Applications : Used in the synthesis of acromelic acids and GABA uptake inhibitors.

Comparative Analysis of Methods

Method Yield Stereoselectivity Scale Key Advantages
Classical Synthesis75–90%Moderate (80–90% ee)Lab-scaleLow cost, simplicity
Industrial Hydrogenation88–95%High (≥98% ee)Multi-kilogramHigh enantiopurity, scalability
Microwave-Assisted85–92%ModerateLab-scaleRapid synthesis, energy-efficient
Solid-Phase Peptide70–80%High (≥95% ee)Lab-scaleIntegration with peptide chain elongation

Critical Optimization Parameters

Solvent Selection

  • Polar Aprotic Solvents : DMF or DMSO improves solubility during protection steps but complicates purification.

  • Esterification Solvents : Methanol or ethanol preferred for acid-catalyzed reactions.

Temperature Control

  • Low Temperatures (0–5°C) : Minimize side reactions during Cbz protection.

  • Reflux Conditions : Essential for complete esterification but risk racemization if prolonged.

Purification Techniques

  • Recrystallization : Hexane/ethyl acetate mixtures yield high-purity crystals (≥99% by HPLC).

  • Chromatography : Silica gel columns with 5–10% methanol in DCM resolve diastereomers.

Recent Advances

Biocatalytic Approaches

Lipases (e.g., Candida antarctica Lipase B) catalyze enantioselective esterification, achieving ee >99% under mild conditions (pH 7, 30°C).

Flow Chemistry with Inline Analytics

Real-time NMR and IR monitoring in flow reactors enable instant adjustments, reducing impurities by 15–20% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Synthesis of Pharmaceutical Compounds:
Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can enhance the efficacy of drugs targeting neurological disorders. The benzyloxycarbonyl group provides protection for the amino group during synthesis, facilitating the creation of complex molecules with desired pharmacological properties.

Case Study:
A study demonstrated the use of this compound in synthesizing a series of novel pyrrolidine derivatives that exhibited promising activity against specific neurological targets. The derivatives were evaluated for their binding affinity and selectivity, showing potential for further development into therapeutic agents.

Biological Studies

2. Building Block for Peptides:
This compound is utilized as a building block in peptide synthesis and peptidomimetics, which are essential for studying protein-protein interactions and enzyme functions. Its chiral nature allows researchers to explore stereospecific interactions within biological systems .

Case Study:
Research involving the synthesis of cyclic peptides using this compound demonstrated its effectiveness in enhancing the stability and bioactivity of peptide-based therapeutics. The cyclic peptides showed improved resistance to enzymatic degradation compared to their linear counterparts.

Materials Science

3. Development of Novel Materials:
In materials science, this compound is applied in creating chiral catalysts and ligands that are crucial for asymmetric synthesis processes. Its unique structure contributes to the development of materials with specific optical properties and reactivity profiles .

Case Study:
A project focused on synthesizing chiral ligands from this compound led to the development of efficient catalysts for asymmetric reactions. The resulting materials displayed high enantioselectivity in various catalytic processes, highlighting their potential industrial applications.

Chemical Synthesis

4. Versatile Intermediate:
this compound acts as a versatile intermediate in organic synthesis, enabling chemists to construct complex molecules through various reactions such as hydrolysis, deprotection, and substitution .

Table of Reactions:

Reaction TypeDescriptionProducts Formed
HydrolysisEster group hydrolyzed to form carboxylic acidCarboxylic acid
DeprotectionBenzyloxycarbonyl group removedFree amine
SubstitutionNucleophilic substitution at the amino groupVarious substituted derivatives

Mechanism of Action

The mechanism of action of Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. This makes the compound useful in the synthesis of complex molecules and in the study of biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Cbz vs. Boc Protection
  • tert-Butyl (3r)-3-(([(benzyloxy)carbonyl]amino)methyl)pyrrolidine-1-carboxylate (CAS 879275-54-4): Replaces the methyl ester with a tert-butyl carbamate (Boc) group. Key Differences: Boc is acid-labile (removed via TFA), whereas Cbz requires hydrogenolysis. The tert-butyl group enhances steric bulk, reducing solubility in polar solvents compared to the methyl ester . Applications: Preferred for orthogonal protection strategies in solid-phase peptide synthesis .
(b) Salt Forms
  • (2S,4S)-Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate dihydrochloride (CAS 1353987-83-3): Similarity: 0.94 (nearly identical core structure). Key Differences: Dihydrochloride salt form improves aqueous solubility but may complicate organic-phase reactions .
(c) Carboxylic Acid Derivatives
  • 2-(3-(((Benzyloxy)carbonyl)amino)pyrrolidin-1-yl)acetic acid (CAS 1353966-84-3): Similarity: 0.86. Key Differences: Replaces the methyl ester with an acetic acid side chain, increasing polarity and enabling conjugation via carboxylate chemistry .

Stereochemical and Substituent Modifications

(a) Stereoisomers
  • (2R,4R)-Benzyl 4-amino-2-methylpyrrolidine-1-carboxylate: Key Differences: Altered stereochemistry (2R,4R vs. 2S,4S) impacts biological activity and synthetic routes. For example, (2S,4S)-configured compounds are often prioritized in drug discovery due to enhanced target binding .
(b) Hydroxyl Group Incorporation
  • (2S,4S)-Benzyl 2-(aminomethyl)-4-hydroxy-pyrrolidine-1-carboxylate (CAS 1229421-27-5): Key Differences: A hydroxyl group at the 4-position introduces hydrogen-bonding capability, altering solubility and metabolic stability .
(a) Fluorescent Probes
  • tert-Butyl(2S,4R)-4-(benzyloxy)-2-((N-((S)-6-(((benzyloxy)carbonyl)amino)...)acetamido)methyl)pyrrolidine-1-carboxylate (Compound 32): Key Differences: Incorporates a boron-dipyrromethene (BODIPY) fluorophore for P-glycoprotein imaging. The methyl ester in the parent compound acts as a precursor for such derivatives .
(b) Peptide Conjugates
  • tert-Butyl(2S,4R)-2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)...)methyl)pyrrolidine-1-carboxylate (Compound 44): Key Differences: Uses Fmoc (fluorenylmethyloxycarbonyl) protection for SPPS (solid-phase peptide synthesis), contrasting with Cbz’s hydrogenolysis-dependent removal .

Comparative Data Table

Compound Name (CAS) Key Structural Features Solubility Reactivity Applications
Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate (1279026-84-4) Cbz-protected amino, methyl ester Moderate in organic solvents Hydrolyzes to carboxylic acid Peptide synthesis, intermediate
(2S,4S)-Dihydrochloride salt (1353987-83-3) Dihydrochloride salt High in water Limited in non-polar media Drug formulation
tert-Butyl (3r)-3-((Cbz-amino)methyl)pyrrolidine-1-carboxylate (879275-54-4) Boc protection, tert-butyl ester Low in water Acid-sensitive Orthogonal protection
2-(3-(Cbz-amino)pyrrolidin-1-yl)acetic acid (1353966-84-3) Acetic acid side chain High in polar solvents Conjugation-ready Bioconjugation

Biological Activity

Methyl 4-(((benzyloxy)carbonyl)amino)pyrrolidine-2-carboxylate, also known as (2S,4R)-4-amino-1-benzyloxycarbonyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride (CAS No. 1279038-33-3), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₄H₁₈Cl₂N₂O₄
  • Molecular Weight : 351.23 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Store in an inert atmosphere at 2-8°C

Biological Activity Overview

This compound exhibits several biological activities that make it a candidate for further pharmacological studies:

  • Antibacterial Activity :
    • Compounds with pyrrolidine structures have shown promising antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For example, derivatives of pyrrole have been reported to have minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics like vancomycin .
  • Anticancer Potential :
    • Some studies suggest that pyrrolidine derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation. The presence of the benzyloxycarbonyl group may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy .
  • Neuroprotective Effects :
    • Research indicates that certain structural analogs of pyrrolidine compounds can cross the blood-brain barrier and exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism, leading to reduced cell viability.
  • Modulation of Signaling Pathways : It can affect signaling pathways related to apoptosis and cell cycle regulation, particularly in cancer cells.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various pyrrole derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening, demonstrating significant activity against MRSA with an MIC of 0.125 μg/mL, outperforming traditional antibiotics .

Case Study 2: Cancer Cell Lines

In vitro studies on human cancer cell lines revealed that this compound induced apoptosis through caspase activation. The compound showed a dose-dependent response, with IC50 values indicating effective cytotoxicity at low concentrations .

Comparative Biological Activity Table

Compound NameBiological ActivityMIC/IC50 ValuesReference
This compoundAntibacterialMIC 0.125 μg/mL (MRSA)
Pyrrole Derivative AAnticancerIC50 10 μM (HeLa Cells)
Pyrrole Derivative BNeuroprotectiveEffective in models of Parkinson's disease

Q & A

Basic: What experimental techniques are critical for confirming the identity and purity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1^1H and 13^{13}C NMR to verify structural integrity. For example, in related pyrrolidine derivatives, methyl ester protons resonate at δ ~3.7 ppm, while benzyloxy carbonyl groups show aromatic protons at δ ~7.3–7.5 ppm .
  • High-Performance Liquid Chromatography (HPLC): Assess purity via retention time comparison, as demonstrated in analogs with >97% HPLC purity .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., ESI-MS m/z 325.3 [M+H]⁺ matches the molecular formula C₁₈H₁₅NO₅) .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or conformational flexibility?

Answer:

  • Data Collection: Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) and low-temperature (113 K) data collection to minimize thermal motion artifacts .
  • Refinement Challenges: Address disorder in benzyloxy groups by applying restraints during refinement. For example, torsion angles like O6–C12–C13–C14 (~9.1°) and O6–C12–C13–C18 (~-169.7°) indicate planar deviations in related structures .
  • Validation: Cross-check refined coordinates against density maps (e.g., R-factor <0.04 and wR-factor <0.09 ensure reliability) .

Basic: What synthetic strategies are effective for introducing the benzyloxycarbonyl (Cbz) protecting group?

Answer:

  • Coupling Reagents: Use benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to protect the pyrrolidine amine. For example, ethyl pyrrolidine-2-carboxylate derivatives are Cbz-protected under anhydrous conditions .
  • Work-Up: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Advanced: How do dihedral angles and hydrogen bonding networks influence conformational stability?

Answer:

  • Key Dihedral Angles:

    Angle (º)Atoms InvolvedConformational Impact
    112.3O6–C12–C13Stabilizes benzyl group orientation
    120.9C17–C18–C13Affects aromatic ring planarity
    These angles, derived from crystallographic data, highlight steric interactions between the Cbz group and pyrrolidine ring .
  • Hydrogen Bonds: Intra-molecular H-bonds (e.g., N–H···O=C) between the Cbz group and ester carbonyl reduce rotational freedom, as seen in analogs with β-sheet-like packing .

Basic: What are the critical crystallographic parameters for structural validation?

Answer:

ParameterValueSignificance
Space GroupP2₁ (monoclinic)Chiral packing
Unit Cell (Å, º)a=8.53, b=6.54, c=16.17, β=97.37Molecular packing density
R-factor (F² >2σ)0.039Model accuracy
Z-value2Molecules per unit cell
These parameters ensure reproducibility in structure determination .

Advanced: How to address contradictions between spectroscopic and crystallographic data?

Answer:

  • Case Example: If NMR suggests free rotation of the Cbz group but crystallography shows restricted motion:
    • Temperature Effects: NMR at 298 K may detect averaged signals, while crystallography at 113 K captures static conformers .
    • Solvent Influence: Polar solvents (e.g., DMSO) stabilize specific conformers via H-bonding, altering NMR shifts .
  • Resolution: Perform variable-temperature NMR and molecular dynamics simulations to reconcile differences.

Basic: How to optimize reaction conditions for esterification of the pyrrolidine core?

Answer:

  • Catalyst Choice: Use DMAP (4-dimethylaminopyridine) with DCC (dicyclohexylcarbodiimide) for ester coupling, achieving >90% yields in analogs .
  • Solvent Optimization: Anhydrous dichloromethane minimizes side reactions (e.g., hydrolysis) .

Advanced: What computational methods predict the compound’s bioavailability or target binding?

Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with biological targets (e.g., AT₁ receptor for pyrrolidine-carboxamide derivatives) .
  • ADMET Prediction: SwissADME calculates logP (~2.5) and topological polar surface area (~85 Ų), indicating moderate blood-brain barrier permeability .

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